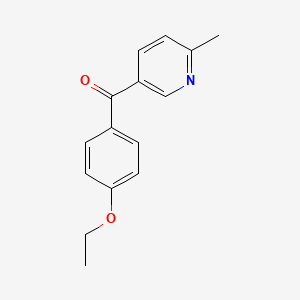

5-(4-Ethoxybenzoyl)-2-methylpyridine

Description

5-(4-Ethoxybenzoyl)-2-methylpyridine is a pyridine derivative featuring an ethoxy-substituted benzoyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is cataloged under reference number 10-F203426 in specialty chemical databases, indicating its relevance in pharmaceutical or material science research .

- A pyridine core, which is common in bioactive molecules (e.g., kinase inhibitors, anti-inflammatory agents).

- An ethoxybenzoyl moiety, which may influence solubility, metabolic stability, and target binding.

Properties

IUPAC Name |

(4-ethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-3-18-14-8-6-12(7-9-14)15(17)13-5-4-11(2)16-10-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDATVLUHGAOUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244109 | |

| Record name | (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-10-3 | |

| Record name | (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxybenzoyl)-2-methylpyridine typically involves the reaction of 4-ethoxybenzoyl chloride with 2-methylpyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Research Applications

5-(4-Ethoxybenzoyl)-2-methylpyridine is primarily utilized as a building block in the synthesis of more complex organic molecules. Its aromatic and heterocyclic features enable the exploration of new chemical reactions and pathways.

- Synthetic Routes : The compound can be synthesized through several methods, typically involving the reaction of 4-ethoxybenzoyl chloride with 2-methylpyridine in the presence of bases like triethylamine. The reaction is conducted under anhydrous conditions to avoid hydrolysis.

-

Reactivity : This compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. For instance:

- Oxidation : The methyl group may be oxidized to a carboxyl group.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution : Functional groups can be introduced through nucleophilic substitution reactions.

Biological Research Applications

In biological contexts, this compound is explored for its potential interactions with biological macromolecules.

- Probing Molecular Interactions : This compound can act as a probe to study interactions between small molecules and proteins or nucleic acids. Such studies are crucial for understanding biochemical pathways and developing new therapeutic strategies.

- Pharmacological Potential : Preliminary investigations suggest that this compound may exhibit pharmacological activities. Its ability to interact with specific biological targets positions it as a candidate for drug discovery, particularly in developing new therapeutic agents aimed at various diseases.

Medicinal Chemistry Applications

The medicinal chemistry domain recognizes the potential of this compound in drug development.

Industrial Applications

Beyond academic research, this compound has potential applications in the industrial sector.

- Specialty Chemicals Production : It can be utilized in the manufacturing of specialty chemicals and materials due to its unique properties. This includes applications in coatings, adhesives, and other advanced materials that require specific chemical characteristics .

- Material Science : The compound's properties may also lend themselves to innovations in material science, particularly in developing polymers with tailored electronic or mechanical properties.

Data Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemical Research | Building block for organic synthesis; undergoes various chemical transformations | Enables exploration of new synthetic pathways |

| Biological Research | Probing interactions with biological macromolecules | Aids in understanding biochemical pathways |

| Medicinal Chemistry | Candidate for drug development; potential therapeutic applications | May lead to new treatments for diseases |

| Industrial Applications | Used in producing specialty chemicals and advanced materials | Enhances production efficiency and material properties |

Mechanism of Action

The mechanism of action of 5-(4-Ethoxybenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethoxybenzoyl group may play a crucial role in binding to these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) Pyridine vs. Thiazolidinedione Derivatives

- 5-(4-Ethoxybenzoyl)-2-methylpyridine shares structural similarities with thiazolidinedione (TZD)-based compounds, such as 5-(4-(2-(N-Methyl-N-(2-pyridinyl)amino)ethoxy)benzylidene)-2,4-thiazolidinedione (). Key Difference: The TZD core (a five-membered ring containing sulfur and two ketone groups) replaces the pyridine ring, conferring distinct electronic and steric properties. TZDs are well-known for their role as PPARγ agonists in diabetes therapeutics . Functional Group Similarity: Both compounds feature ethoxybenzylidene substituents, which may enhance membrane permeability or receptor binding.

b) Imidazolidinedione Analogs

- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione () differs in its bicyclic imidazolidinedione core but retains ethoxy and aromatic substituents.

Substituent Effects

a) Ethoxy vs. Methoxy Groups

- The ethoxy group in this compound may confer greater lipophilicity compared to methoxy analogs like 5-(4-Methoxybenzoyl)-2-methylpyridine .

- and suggest that ethoxy substituents can enhance metabolic stability by reducing oxidative dealkylation rates compared to smaller alkoxy groups .

b) Pyridylamino vs. Methylpyridine Moieties

- Compounds such as 5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione () incorporate pyridylamino side chains, which can form hydrogen bonds or coordinate metal ions. In contrast, the methyl group in this compound provides steric bulk without additional hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Biological Activity

5-(4-Ethoxybenzoyl)-2-methylpyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with an ethoxybenzoyl group and a methyl group. This structural configuration is believed to contribute to its biological activity, particularly in enzyme inhibition and receptor binding.

Research indicates that this compound may function primarily through the following mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor in various enzyme assays, particularly targeting inducible nitric oxide synthase (iNOS) and other related enzymes .

- Ligand Activity : It can act as a ligand in biochemical assays, potentially interacting with specific protein targets.

Biological Assays and Efficacy

Several studies have evaluated the biological activity of this compound through various assays:

- Inhibition Studies : The compound demonstrated significant inhibitory effects on iNOS, with potency varying based on structural modifications. For instance, certain analogs showed enhanced selectivity and potency compared to others .

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects on cancer cell lines. The compound’s derivatives were tested for their ability to inhibit cell proliferation, particularly in glioblastoma models. Some derivatives exhibited IC50 values below 1.5 µM, indicating strong anti-cancer activity .

- Binding Affinity : Computational modeling has suggested that this compound analogs possess favorable binding affinities for key biological targets, which may enhance their therapeutic potential .

Case Studies

A notable case study involved the evaluation of this compound in a glioblastoma model. The study reported that specific analogs accumulated significantly in tumor tissues, exceeding their IC50 values by threefold, suggesting effective targeting capabilities .

Additionally, another study focused on its role as an inhibitor of protein-protein interactions involving S100 proteins. The compound's ability to disrupt these interactions was linked to its structural features, which facilitated strong binding within the target site .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Details | IC50 Values |

|---|---|---|

| Enzyme Inhibition | iNOS inhibition observed; structure-dependent potency | Varies (below 1.5 µM for some derivatives) |

| Cytotoxicity | Anti-glioblastoma activity; significant cell proliferation inhibition | < 1.5 µM |

| Binding Affinity | Strong interaction with S100 protein complexes | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.